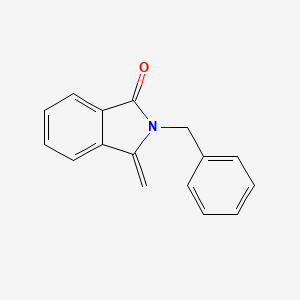

2-Benzyl-3-methyleneisoindolin-1-one

Description

Properties

Molecular Formula |

C16H13NO |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

2-benzyl-3-methylideneisoindol-1-one |

InChI |

InChI=1S/C16H13NO/c1-12-14-9-5-6-10-15(14)16(18)17(12)11-13-7-3-2-4-8-13/h2-10H,1,11H2 |

InChI Key |

MHQUUAZBQMWFKI-UHFFFAOYSA-N |

Canonical SMILES |

C=C1C2=CC=CC=C2C(=O)N1CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Method Overview

A prominent method involves a microwave-promoted domino reaction catalyzed by a complex of copper(II) acetate monohydrate (Cu(OAc)2·H2O) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This reaction couples 2-bromobenzamides with terminal alkynes in ethanol under microwave irradiation at 130 °C for 20 minutes, yielding (Z)-3-methyleneisoindolin-1-ones with high stereoselectivity.

Reaction Conditions and Mechanism

- Catalyst: Cu(OAc)2·H2O (30 mg, 0.15 mmol)

- Base/Ligand: DBU (293 μL, 2.00 mmol)

- Solvent: Ethanol (1.00 mL)

- Temperature: 130 °C

- Time: 20 minutes under microwave irradiation

- Substrates: 2-bromobenzamides (0.75 mmol) and terminal alkynes (0.50 mmol)

The reaction likely proceeds via an initial Sonogashira coupling, followed by copper coordination to the alkyne, intramolecular hydroamination, and protodemetalation to form the isoindolinone ring system. DBU serves a dual role as both base and ligand, enhancing catalytic efficiency.

Base-Promoted Cascade Reactions Using ortho-Carbonyl-Substituted Benzonitriles

Method Overview

An alternative metal-free approach involves base-promoted cascade reactions of ortho-carbonyl-substituted benzonitriles with ((chloromethyl)sulfonyl)benzenes as pronucleophiles. This method uses potassium carbonate (K2CO3) as a base in acetonitrile at 50 °C for 24 hours, leading to the formation of 3-methyleneisoindolin-1-ones.

Reaction Conditions

- Base: Potassium carbonate (1.0 equiv)

- Solvent: Anhydrous acetonitrile (0.45 M)

- Temperature: 50 °C

- Time: 24 hours

- Substrates: ortho-Carbonyl-substituted benzonitriles and ((chloromethyl)sulfonyl)benzenes

Mechanism and Selectivity

The reaction proceeds through a sequential one-pot cascade involving nucleophilic attack, Dimroth-type rearrangement, and β-elimination steps to form the isoindolinone core. The process is metal-free, mild, and environmentally benign.

Yields and Product Purity

- Yields range from 54% to 99%.

- Products are obtained as pure solids after column chromatography.

- The method allows for the synthesis of tetrasubstituted C-3 isoindolinones and (Z)-3-(sulfonyl-methylene)isoindolin-1-ones.

| Entry | Substrate Variation | Yield (%) | Product Type |

|---|---|---|---|

| 1 | Phenyl-substituted benzonitrile | 99 | (Z)-3-(Phenylsulfonyl)methylene |

| 2 | Various substituted benzonitriles | 54–90 | Tetrasubstituted isoindolinones |

Data adapted from the work by Bencze et al., 2021

Phosphine-Catalyzed Base-Catalyzed Intermolecular Reactions

Method Overview

This method involves the base-catalyzed intermolecular reaction of electron-deficient alkynes with N-hydroxyphthalimides in the presence of tri-n-butylphosphine (Bu3P) as a catalyst. The reaction is carried out in dimethylformamide (DMF) at elevated temperatures (60–150 °C).

Reaction Conditions

- Catalyst: Bu3P (20 mol%)

- Base: K2CO3 (20 mol%)

- Solvent: DMF

- Temperature: 60–150 °C

- Time: 2–6 hours

Reaction Outcomes

- The reaction yields (Z)-3-methyleneisoindolin-1-ones with high stereoselectivity.

- Higher temperatures (150 °C) favor the formation of the (Z)-isomer with excellent yields (up to 99%).

- Lower temperatures yield mixtures of (E) and (Z) isomers.

| Entry | Temperature (°C) | Time (h) | Yield (%) | Isomer Ratio (Z:E) |

|---|---|---|---|---|

| 1 | 60 | 6 | 71 | Mixture (Z minor) |

| 2 | 100 | 2 | 85 | Improved Z selectivity |

| 3 | 150 | 2 | 99 | Predominantly Z |

Data adapted from Chen et al., 2015

Benzylation of 3-Methyleneisoindolin-1-one

Method Overview

2-Benzyl-3-methyleneisoindolin-1-one can be prepared by benzylation of 3-methyleneisoindolin-1-one using benzyl bromide under basic conditions.

Characterization

- The product is obtained as a white foam.

- Characterized by ^1H and ^13C NMR spectroscopy confirming the structure.

Data adapted from supporting information of a synthetic study

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range (%) | Stereoselectivity | Notes |

|---|---|---|---|---|

| Cu(OAc)2·H2O/DBU Microwave Domino | 2-Bromobenzamides, terminal alkynes, EtOH, 130 °C, 20 min | 60–90 | High (Z-isomer) | Fast, environmentally friendly solvent |

| Base-Promoted Cascade (K2CO3) | ortho-Carbonyl benzonitriles, (chloromethyl)sulfonylbenzenes, CH3CN, 50 °C, 24 h | 54–99 | High (Z-isomer) | Metal-free, mild conditions |

| Phosphine-Catalyzed Base Reaction | N-hydroxyphthalimides, electron-deficient alkynes, Bu3P, DMF, 60–150 °C | 71–99 | High (Z-isomer) | Temperature-dependent isomer control |

| Benzylation of 3-Methyleneisoindolin-1-one | Benzyl bromide, base, chromatography purification | ~62 | Not specified | Simple alkylation step |

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3-methyleneisoindolin-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the isoindolinone core.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution reagents: Such as halogens (Cl2, Br2) or organometallic reagents (Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

Chemical Applications

Synthesis of Natural Products:

2-Benzyl-3-methyleneisoindolin-1-one serves as a key intermediate in the synthesis of various natural products. Its structure allows for diverse reactions, enabling the formation of complex organic molecules essential in pharmaceuticals and agrochemicals.

Reactivity and Transformations:

The compound can undergo various chemical transformations such as oxidation, reduction, and substitution. These reactions can yield a range of derivatives with modified functional groups, enhancing their utility in synthetic chemistry.

| Reaction Type | Products Formed | Notes |

|---|---|---|

| Oxidation | Carboxylic acids, ketones | Dependent on specific reagents used |

| Reduction | Alcohols, amines | Can lead to biologically active compounds |

| Substitution | Various substituted isoindolinones | Increases diversity of synthetic pathways |

Biological Applications

Anticancer Activity:

Research indicates that this compound exhibits promising anticancer properties. Its mechanism of action involves interaction with protein kinase targets, leading to the inhibition of cancer cell proliferation. Studies have shown significant efficacy against various human tumor cell lines.

Case Study:

A study conducted under National Cancer Institute protocols demonstrated that the compound displayed a mean growth inhibition (GI) value of 15.72 µM against tested cancer cell lines, indicating its potential as a therapeutic agent in oncology .

Protein Labeling:

The compound is also utilized in studies involving protein labeling due to its environment-sensitive fluorescence properties. This application is crucial in understanding protein interactions and dynamics within biological systems.

Industrial Applications

Material Development:

The unique properties of this compound make it valuable in the development of new materials. Its stability and reactivity can be harnessed for creating advanced polymers and coatings with specific functionalities.

Chemical Processes:

In industrial chemistry, the compound acts as a precursor in the synthesis of dyes and pigments, contributing to the formulation of products with desirable color properties and stability.

Mechanism of Action

The mechanism of action of 2-Benzyl-3-methyleneisoindolin-1-one involves its interaction with specific molecular targets and pathways. For example, its anti-cancer activity is believed to arise from its interaction with protein kinase drug targets, leading to the inhibition of cancer cell proliferation . The compound’s fluorescence properties are due to its solvatochromic behavior, which allows it to be used as a fluorescent probe in biological studies .

Comparison with Similar Compounds

Key Observations:

Synthetic Routes : Most derivatives (1l, 1d, 1p, 1a) are synthesized via nucleophilic addition of amines to (Z)-3-benzylideneisobenzofuran-1(3H)-one, while the target compound arises as a byproduct in TMIO precursor synthesis .

Substituent Effects :

- Electron-donating groups (e.g., 4-methylbenzyl in 1l) enhance steric bulk, increasing melting points (149–152°C) compared to polar substituents like 2-hydroxyethyl (1d: 114–120°C) .

- Thiophene-containing 1p exhibits the highest melting point (185–189°C), likely due to π-π stacking interactions .

IR Spectroscopy : All derivatives show strong carbonyl (C=O) stretches near 1680–1690 cm⁻¹, confirming the isoindolin-1-one core .

Crystallographic and Conformational Analysis

The target compound’s crystal structure reveals a planar isoindoline ring and a distinct dihedral angle (61.91°) between the benzyl and core rings, minimizing steric clashes .

Biological Activity

2-Benzyl-3-methyleneisoindolin-1-one is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

This compound belongs to the isoindolinone family, which is known for various biological activities. The synthesis of this compound can be achieved through several methods, including:

- Cascade Reactions : Utilizing ortho-carbonyl-substituted benzonitriles with pronucleophiles under mild conditions to yield high purity and yield of isoindolinones .

- Rhodium(III)-Catalyzed Methods : Recent advancements have shown that rhodium(III) can effectively catalyze the synthesis via C−H/N−H activation, enhancing the efficiency of producing this compound .

Biological Activities

The biological activities of this compound include:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It interacts with various molecular targets, including protein kinases, which play a crucial role in cell proliferation. The inhibition of these targets leads to reduced cancer cell growth.

Mechanism of Action :

- Protein Interaction : The compound binds to specific proteins involved in cancer cell signaling pathways, thereby inhibiting their activity.

- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death) through various signaling pathways.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against a range of pathogens. This includes efficacy against bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

Case Study 1: Anticancer Efficacy

A study evaluated the effect of this compound on different cancer cell lines. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity comparable to established chemotherapeutics.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis via caspase activation |

| A549 (Lung) | 12 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical) | 18 | Inhibition of PI3K/Akt pathway |

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound was tested against various bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) that suggest its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 16 | Strong |

| Candida albicans | 64 | Weak |

Q & A

Q. What are the common synthetic routes for 2-Benzyl-3-methyleneisoindolin-1-one, and how can reaction conditions be optimized?

The compound is synthesized via catalytic hydroboration of enamides using bis(pinacolato)diboron under copper catalysis. Key steps include:

- Procedure : Reacting alkynylamides with TBAF (tetrabutylammonium fluoride) in anhydrous THF, followed by purification via column chromatography (n-hexane/ethyl acetate gradients) .

- Optimization : Adjusting stoichiometric ratios (e.g., 1 equiv. substrate, 2.5 equiv. TBAF) improves yields (up to 82%) . Copper catalysis enhances regioselectivity, achieving 68% yield for this compound (4d) .

Q. How is this compound characterized using spectroscopic methods?

- NMR : H and C NMR (DMSO-d6) confirm structure via signals at δ 4.81–5.17 (methylene protons) and δ 165.08 ppm (carbonyl carbon) .

- IR : Peaks at 1682–1705 cm (C=O stretch) and 2924–3055 cm (aromatic C-H) validate functional groups .

- Melting Point : Consistency in reported ranges (e.g., 197–200°C for analogs) ensures purity .

Q. What purification techniques are effective for isolating this compound?

- Column Chromatography : Use gradients like n-hexane/ethyl acetate (30:70 to 50:50) to resolve byproducts .

- Recrystallization : For analogs, recrystallization in ethanol/water mixtures yields high-purity solids (e.g., 90% purity for 3-hydroxyisoindolin-1-ones) .

Advanced Research Questions

Q. What mechanistic insights explain the formation of this compound via hydroboration?

The copper-catalyzed hydroboration of enamides proceeds via a β-borylation pathway, where the catalyst activates the enamide’s β-carbon. This regioselectivity is confirmed by C NMR shifts (e.g., δ 43.16 ppm for CH groups) . Competing pathways (e.g., α-borylation) are minimized by steric hindrance from the benzyl substituent .

Q. How do substituent modifications influence the reactivity of 3-methyleneisoindolin-1-one derivatives?

- Electron-Donating Groups : Substituting benzyl with pyridinylmethyl (e.g., 3-picolylamine) reduces yields (61% vs. 90% for benzyl analogs) due to steric and electronic effects .

- Hydroxy Groups : 3-Hydroxyisoindolin-1-ones exhibit intramolecular hydrogen bonding (IR: 3279–3410 cm), stabilizing intermediates in ring-enlarging reactions .

Q. How can contradictions in reported reaction yields or byproduct formation be resolved?

- Case Study : The title compound is a byproduct in TMIO synthesis due to incomplete radical scavenging. Reproducing conditions (e.g., Griffith et al., 1983) with controlled O exclusion minimizes byproduct formation .

- Methodological Adjustments : Iterative optimization (e.g., varying amine equivalents from 2 to 5 equiv.) resolves yield discrepancies in analogs .

Q. What applications does this compound have in heterocyclic synthesis?

Q. How is X-ray crystallography used to confirm the structure of related isoindolinones?

- Case Study : 1-Benzyl-3-[(4-methoxyphenyl)imino]indolin-2-one was characterized via single-crystal X-ray diffraction (IUCrData 2023), revealing bond angles and planarity critical for reactivity predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.